molecular formula C6H8N2 B1250861 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 59646-16-1

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B1250861
CAS No.: 59646-16-1
M. Wt: 108.14 g/mol
InChI Key: ZWETXQBHVRWLPW-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H8N2. It features a fused ring system consisting of a pyrrole ring and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole derivative, which can be further purified and characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .

Industrial Production Methods: For large-scale production, a two-step process is often employed. The first step involves the formation of the bicyclic imidazole intermediate, followed by its functionalization through reactions with various electrophilic reagents. This method ensures high yields and is suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with various molecular targets and pathways. The compound’s fused ring system provides stability and protection to the reactive sites, allowing it to interact effectively with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its bioactive effects .

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde
  • 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

Comparison: Compared to these similar compounds, this compound is unique due to its specific fused ring structure, which provides enhanced stability and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, neuroprotective properties, and its potential as an anesthetic agent.

Chemical Structure and Properties

The compound features a fused pyrrolidine and imidazole ring system, which contributes to its unique chemical properties. The crystal structure reveals an envelope conformation of the pyrrolidine ring, which may influence its reactivity and interactions with biological targets .

Antibacterial and Antifungal Activity

Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for various derivatives range from 2 to 4 μg/mL , demonstrating strong efficacy against several bacterial strains including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii .

Table 1: Antimicrobial Activity of Selected Derivatives

Compound NameMIC (μg/mL)Target OrganismsNotes
Compound 6c 2-4S. aureus, E. coli, K. pneumoniaeHigh hemolytic activity; low toxicity in vivo (LD50 > 2000 mg/kg)
Compound 6b 4A. baumanniiEffective against multiple strains
Compound 10c 8C. neoformansModerate activity

The activity is influenced by the substitution patterns on the aromatic ring, with specific groups enhancing binding affinity and selectivity towards bacterial targets .

Neuroprotective Effects

Recent studies have indicated that certain derivatives of the compound may possess neuroprotective properties. Specifically, they act as partial agonists at the alpha(1A) adrenergic receptor, which is implicated in various central nervous system functions. These compounds exhibit favorable pharmacokinetic properties such as good membrane permeability without significant efflux by P-glycoprotein, making them promising candidates for CNS drug development .

Anesthetic Potential

The ability of these compounds to interact with central nervous system targets suggests potential applications as anesthetic agents. The specific mechanisms through which they exert these effects are still under investigation but may involve modulation of neurotransmitter systems or ion channels.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound derivatives:

  • Study on Antimicrobial Activity : A comprehensive screening of synthesized derivatives demonstrated that most compounds exhibited significant antibacterial and antifungal activity with low cytotoxicity profiles in vitro. Notably, compound 6c showed broad-spectrum action but also raised concerns regarding hemolytic activity against human red blood cells .
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of these compounds, revealing their potential as selective modulators for adrenergic receptors, which could lead to innovations in treating neurological disorders .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-7-3-5-8(6)4-1/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWETXQBHVRWLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439869
Record name 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59646-16-1
Record name 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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